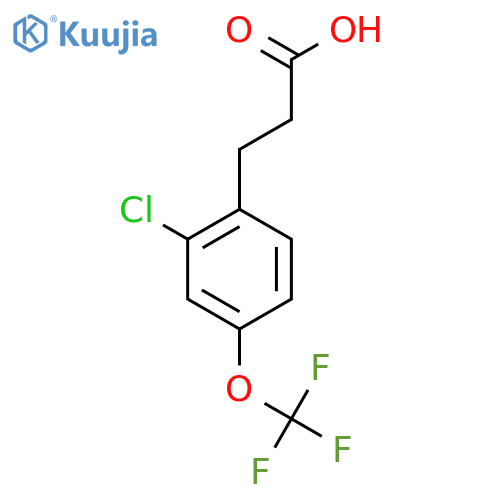Cas no 1261443-39-3 (3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid)

1261443-39-3 structure
商品名:3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid
CAS番号:1261443-39-3
MF:C10H8ClF3O3
メガワット:268.616932868958
CID:4969442
3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid
-
- インチ: 1S/C10H8ClF3O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16)
- InChIKey: YKKZBNZGMYMIHD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1CCC(=O)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 270
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027777-250mg |
3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid |
1261443-39-3 | 97% | 250mg |
$484.80 | 2023-09-03 | |
| Alichem | A013027777-500mg |
3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid |
1261443-39-3 | 97% | 500mg |
$815.00 | 2023-09-03 | |
| Alichem | A013027777-1g |
3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid |
1261443-39-3 | 97% | 1g |
$1475.10 | 2023-09-03 |
3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1261443-39-3 (3-(2'-Chloro-4'-(trifluoromethoxy)phenyl)propionic acid) 関連製品
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 557-08-4(10-Undecenoic acid zinc salt)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
